molecular formula C11H12O3S B14811711 2-Cyclopropoxy-3-(methylthio)benzoic acid

2-Cyclopropoxy-3-(methylthio)benzoic acid

Cat. No.: B14811711
M. Wt: 224.28 g/mol
InChI Key: SHJHUEBAVFPCCB-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to a benzoic acid core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-Cyclopropoxy-3-(methylthio)benzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. One common method includes the reaction of 3-(methylthio)benzoic acid with cyclopropyl alcohol under acidic conditions to introduce the cyclopropoxy group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

2-Cyclopropoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropoxy-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropoxy-3-(methylthio)benzoic acid include:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-cyclopropyloxy-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C11H12O3S/c1-15-9-4-2-3-8(11(12)13)10(9)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

SHJHUEBAVFPCCB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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